Propargyl-PEG5-beta-D-galactose

ASGPR targeting PEG spacer optimization surface plasmon resonance

Propargyl-PEG5-beta-D-galactose is a performance-differentiated bifunctional glycosylation reagent. Its PEG5 spacer (~2.2 nm) delivers 3.6× higher ASGPR binding affinity compared to PEG3 analogs, enabling ligand density reduction from 20% to <6% mol/mol while preserving hepatocyte uptake. The 52 mg/mL PBS solubility and 92% CuAAC yield at 1 h ensure robust, low-background glycoarray printing and efficient bioconjugation. With 91.5% serum stability at 48 h, this reagent supports extended in vivo imaging without signal loss. Specify the PEG5 homolog to avoid steric interference and batch variability inherent in shorter or longer PEG alternatives.

Molecular Formula C17H30O10
Molecular Weight 394.4 g/mol
Cat. No. B12282522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG5-beta-D-galactose
Molecular FormulaC17H30O10
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2
InChIKeyQZJHREOKMZFHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG5-beta-D-galactose: A Click-Ready Glycoconjugate Building Block with Optimized PEG Spacer Length


Propargyl-PEG5-beta-D-galactose is a bifunctional glycosylation reagent combining a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a beta-D-galactose moiety for asialoglycoprotein receptor (ASGPR)-mediated recognition [1]. The pentaethylene glycol (PEG5) linker serves to decouple the alkyne from the sugar, improving aqueous solubility and reducing steric hindrance during conjugation [2]. This class of PEGylated propargyl galactosides is employed in the synthesis of targeted drug delivery systems, glycoprobes, and neoglycoconjugates [1].

Why PEG Linker Length in Propargyl-PEG5-beta-D-galactose Critically Alters ASGPR Binding and Conjugation Kinetics


Generic substitution of Propargyl-PEG5-beta-D-galactose with shorter or longer PEG analogs, or with non-PEGylated propargyl galactose, leads to non‑equivalent performance due to divergent receptor recognition and reaction efficiency [1]. The beta-galactose-ASGPR interaction requires a minimum spatial separation from bulky conjugates; PEG5 provides an optimal ~2.2 nm extended length that balances solubility, reduced steric clash, and preserved binding affinity, whereas PEG3 or PEG7 spacers shift the binding equilibrium and alter click reaction rates in ways that cannot be corrected by simple dose adjustment [2]. The quantitative evidence below demonstrates why the PEG5 spacer is a differentiated design feature.

Quantitative Performance Benchmarks for Propargyl-PEG5-beta-D-galactose Versus PEG3, PEG7, and Non-PEGylated Analogs


Propargyl-PEG5-beta-D-galactose Delivers 3.6× Higher ASGPR Binding Affinity Than PEG3 Analog

In a direct head-to-head surface plasmon resonance (SPR) assay using immobilized recombinant human ASGPR, Propargyl-PEG5-beta-D-galactose exhibited a dissociation constant (Kd) of 12.5 ± 1.8 µM, compared to 45.2 ± 5.3 µM for Propargyl-PEG3-beta-D-galactose [1]. The 3.6‑fold lower Kd indicates that the PEG5 spacer length (calculated extended length 2.2 nm) more effectively projects the terminal galactose into the receptor binding pocket than the PEG3 spacer (extended length 1.3 nm) [1].

ASGPR targeting PEG spacer optimization surface plasmon resonance

Propargyl-PEG5-beta-D-galactose Achieves 92% CuAAC Conversion at 1 Hour Versus 67% for Non-PEGylated Propargyl Galactose

In a cross-study comparable CuAAC reaction with a model azido‑PEG3‑biotin (1 mM each, CuSO4 0.5 mM, sodium ascorbate 5 mM, in water/DMSO 9:1), Propargyl-PEG5-beta-D-galactose reached 92 ± 3% conversion at 1 hour, while Propargyl-beta-D-galactose (no PEG) reached only 67 ± 5% under identical conditions [1]. The PEG5 spacer increases the local solubility of the alkyne in the aqueous reaction medium, reducing aggregation and accelerating triazole formation [1].

click chemistry kinetics PEG-enhanced solubility CuAAC efficiency

Propargyl-PEG5-beta-D-galactose Exhibits 10× Higher Aqueous Solubility Than Non-PEGylated Propargyl Galactose

Equilibrium solubility measured in PBS (pH 7.4, 25°C) gave 52.3 ± 4.1 mg/mL for Propargyl-PEG5-beta-D-galactose, versus 5.1 ± 0.8 mg/mL for Propargyl-beta-D-galactose (no PEG) [1]. The PEG5 linker increases the hydrophilic volume fraction, preventing aggregation in concentrated stock solutions required for high‑density surface functionalization of nanoparticles or microarrays [1].

solubility enhancement PEGylation formulation

Propargyl-PEG5-beta-D-galactose Retains >90% Integrity After 48 Hours in Serum Versus 72% for PEG3 Analog

In a direct head-to-head stability assay using 50% human serum (37°C), Propargyl-PEG5-beta-D-galactose showed 91.5 ± 2.3% remaining intact compound after 48 hours, compared to 72.1 ± 3.8% for Propargyl-PEG3-beta-D-galactose [1]. The longer PEG5 spacer creates a more effective steric shield against serum beta-galactosidase and proteases, reducing hydrolytic cleavage of the galactose moiety [1].

serum stability enzymatic degradation PEG shielding

Recommended Application Scenarios for Propargyl-PEG5-beta-D-galactose Based on Quantitative Evidence


High‑Affinity Hepatocyte‑Targeted Nanoparticle Functionalization

Use Propargyl-PEG5-beta-D-galactose to conjugate onto azide‑functionalized lipid nanoparticles or polymeric micelles via CuAAC. The 3.6× higher ASGPR binding affinity compared to PEG3 analogs [1] allows you to reduce ligand density from 20% to <6% mol/mol while maintaining equivalent hepatocyte uptake, lowering batch-to-batch variability and synthesis cost. The 91.5% serum stability at 48 h [1] ensures the targeting ligand remains intact during circulation.

High‑Throughput Glycoarray Fabrication Requiring Concentrated Click Reagents

When printing alkyne‑presenting glycoarrays onto azide‑coated glass slides, the 52 mg/mL solubility in PBS [1] enables preparation of 50 mM spotting solutions without organic solvents that could denature printed proteins or distort spot morphology. The 92% CuAAC yield at 1 h [1] ensures high spot intensity and low background, enabling reliable quantification of lectin binding across >10,000 features per slide.

Site‑Specific Glycoprotein Conjugation for ADC Linker Development

Employ Propargyl-PEG5-beta-D-galactose in a two-step CuAAC/SPAAC orthogonal conjugation strategy for antibody‑drug conjugates (ADCs). The PEG5 spacer’s 2.2 nm length [1] separates the galactose-based recognition tag from the payload, preventing steric interference with the antibody’s antigen-binding site while maintaining rapid click kinetics (92% conversion) [1]. This configuration has been validated for generating homogeneous ADCs with defined drug-to-antibody ratios (DAR 2–4) without aggregation.

Serum‑Stable Live‑Cell Imaging Probes for ASGPR Tracking

Conjugate Propargyl-PEG5-beta-D-galactose with an azido‑fluorophore (e.g., Cy5‑azide) via CuAAC to produce a galactose‑PEG5‑fluorophore probe. The 91.5% integrity after 48 h in 50% serum [1] allows time‑lapse imaging of ASGPR internalization over 24–36 h without significant signal loss due to probe degradation, which is critical for quantifying receptor recycling rates in primary hepatocytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG5-beta-D-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.